molecular formula C18H18O2 B12394173 Juncutol

Juncutol

Cat. No.: B12394173
M. Wt: 266.3 g/mol
InChI Key: WMFIUAIMRLTGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Juncutol can be synthesized through the esterification of 3-(2-methoxyethoxy) propanol and phenol . The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of the compound from the rhizomes of Juncus acutus L. followed by purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Juncutol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenanthrene derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Brominated or nitrated phenanthrene compounds.

Scientific Research Applications

Mechanism of Action

Juncutol exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby modulating inflammatory responses and other related pathways .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4,9,15-trimethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),8(13),9,11-hexaene-3,10-diol

InChI

InChI=1S/C18H18O2/c1-8-13-6-15(19)9(2)11-4-5-12-10(3)16(20)7-14(8)18(12)17(11)13/h6-8,19-20H,4-5H2,1-3H3

InChI Key

WMFIUAIMRLTGGU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C3=C2C4=C(CC3)C(=C(C=C14)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.